1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanone
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Overview
Description
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanone is an organic compound that features a unique combination of fluorine and pyrimidine moieties
Preparation Methods
The synthesis of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-difluorobenzaldehyde with pyrimidine-5-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene . The resulting intermediate is then subjected to further reactions to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanone can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain pyrimidine moieties and are studied for their anticancer properties.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are known for their topoisomerase I inhibitory activity and potential as anticancer agents.
The uniqueness of this compound lies in its specific combination of fluorine and pyrimidine groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8F2N2O |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
1-(2,4-difluoro-5-pyrimidin-5-ylphenyl)ethanone |
InChI |
InChI=1S/C12H8F2N2O/c1-7(17)9-2-10(12(14)3-11(9)13)8-4-15-6-16-5-8/h2-6H,1H3 |
InChI Key |
AKCGOYBVTVNSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C2=CN=CN=C2)F)F |
Origin of Product |
United States |
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